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molecular formula C11H15F2N3O B8331329 4,4-difluoro-1-(4-methyl-1H-imidazol-1-yl)cyclohexanecarboxamide

4,4-difluoro-1-(4-methyl-1H-imidazol-1-yl)cyclohexanecarboxamide

Cat. No. B8331329
M. Wt: 243.25 g/mol
InChI Key: DLKIKBCIOGMDQK-UHFFFAOYSA-N
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Patent
US09102591B2

Procedure details

4,4-Difluoro-1-(4-methyl-imidazol-1-yl)-cyclohexanecarboxylic acid ethyl ester (199 mg, 0.731 mmol was dissolved in 7 M ammonia in methanol (5 mL) and stirred for 72 hours. The sample was concentrated and the residue was purified by flash column chromatography on silica gel (eluding w a gradient elution from heptane to AcOEt to 5% Et3N/10% MeOH185% AcOEt) to give the title compound (84 mg, 45%) 1H NMR (CDCl3 500 MHz): 6 ppm 7.64 (s, 1H), 6.82 (s, 1H), 5.17 (m, 2H), 2.68 (m, 2H), 2.41 (m, 2H), 2.30 (s, 3H), 2.23 (m, 2H), 1.85 (m, 2H).
Name
4,4-Difluoro-1-(4-methyl-imidazol-1-yl)-cyclohexanecarboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
45%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1([N:14]2[CH:18]=[C:17]([CH3:19])[N:16]=[CH:15]2)[CH2:11][CH2:10][C:9]([F:13])([F:12])[CH2:8][CH2:7]1)=O)C.[NH3:20]>CO>[F:12][C:9]1([F:13])[CH2:10][CH2:11][C:6]([N:14]2[CH:18]=[C:17]([CH3:19])[N:16]=[CH:15]2)([C:4]([NH2:20])=[O:3])[CH2:7][CH2:8]1

Inputs

Step One
Name
4,4-Difluoro-1-(4-methyl-imidazol-1-yl)-cyclohexanecarboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1(CCC(CC1)(F)F)N1C=NC(=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirred for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The sample was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography on silica gel (
WASH
Type
WASH
Details
a gradient elution from heptane to AcOEt to 5% Et3N/10% MeOH185% AcOEt)

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
FC1(CCC(CC1)(C(=O)N)N1C=NC(=C1)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 84 mg
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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